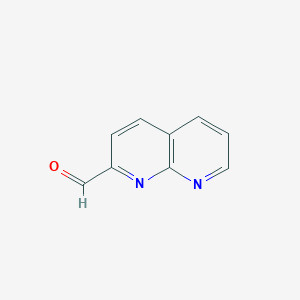

1,8-Naphthyridine-2-carbaldehyde

描述

Significance of the 1,8-Naphthyridine (B1210474) Scaffold in Heterocyclic Chemistry

The 1,8-naphthyridine core is a nitrogen-containing heterocyclic system that has garnered substantial attention from researchers in medicinal and materials chemistry. tandfonline.comnih.gov This scaffold is essentially composed of two fused pyridine (B92270) rings. Its structure as a bicyclic aromatic system containing two nitrogen atoms gives it unique properties.

A key feature of the 1,8-naphthyridine scaffold is its ability to act as a flexible coordination ligand for various metal ions. montana.edunih.gov The two nitrogen atoms can chelate to a metal center, forming stable complexes. montana.eduacs.orgacs.org This property has led to extensive research into its use in the development of catalysts, fluorescent sensors, and materials with interesting electronic and optical properties. nih.gov

Furthermore, the 1,8-naphthyridine nucleus is a prominent feature in many biologically active compounds. nih.govresearchgate.net Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. tandfonline.comnih.govnih.gov This has established the 1,8-naphthyridine framework as a privileged scaffold in drug discovery, with several commercially available drugs incorporating this core structure. tandfonline.com The versatility in its synthesis and its reactivity further enhance its appeal to medicinal chemists. tandfonline.comnih.gov

Table 1: Reported Biological Activities of 1,8-Naphthyridine Derivatives

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against various bacterial and fungal strains. nih.govnih.gov |

| Anticancer | Shows cytotoxic activity against various cancer cell lines. nih.govresearchgate.net |

| Anti-inflammatory | Exhibits properties that can reduce inflammation. tandfonline.comnih.gov |

| Antiviral | Active against certain types of viruses. nih.govnih.gov |

| Neurological Disorders | Potential applications in treating conditions like Alzheimer's disease. nih.govresearchgate.net |

Role of the Carbaldehyde Moiety in Molecular Design and Reactivity

The carbaldehyde group, also known as an aldehyde group (-CHO), is a highly versatile functional group in organic synthesis. numberanalytics.comlibretexts.org It consists of a carbonyl group (a carbon double-bonded to an oxygen) where the carbon is also bonded to a hydrogen atom and an R-group. youtube.com This structure makes the carbonyl carbon electrophilic, meaning it is susceptible to attack by nucleophiles. numberanalytics.comthermofisher.com

The reactivity of the carbaldehyde moiety is central to its role as a molecular building block. It readily undergoes a variety of chemical transformations, allowing for the construction of more complex molecular architectures. One of the most common reactions is the formation of a Schiff base (or imine) through condensation with a primary amine. thermofisher.comnih.govsphinxsai.com This reaction is fundamental in creating ligands for metal complexes and in the synthesis of various biologically active molecules. nih.govsphinxsai.com

Other important reactions of the carbaldehyde group include:

Nucleophilic addition reactions : Aldehydes can react with a wide range of nucleophiles. numberanalytics.comlibretexts.org

Reductions : The aldehyde can be easily reduced to a primary alcohol. numberanalytics.com

Oxidations : It can be oxidized to a carboxylic acid. numberanalytics.com

Wittig reaction : This reaction converts the aldehyde into an alkene.

The presence of the aromatic 1,8-naphthyridine ring influences the reactivity of the carbaldehyde group. The electron-withdrawing nature of the pyridine rings can affect the electrophilicity of the carbonyl carbon. fiveable.mequora.com Conversely, the aldehyde group impacts the reactivity of the aromatic ring system. numberanalytics.com This interplay of reactivity between the scaffold and the functional group is a key aspect of the chemistry of 1,8-Naphthyridine-2-carbaldehyde.

Table 2: Key Reactions of the Carbaldehyde Group

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Schiff Base Formation | Primary Amine (R-NH₂) | Imine (R-N=CH-) |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) |

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid (-COOH) |

| Wittig Reaction | Phosphonium Ylide | Alkene |

Overview of Research Trajectories for this compound and its Derivatives

The combination of the biologically significant 1,8-naphthyridine scaffold and the synthetically versatile carbaldehyde group makes this compound a valuable starting material for diverse research endeavors. researchgate.net Current research trajectories primarily focus on leveraging the reactivity of the aldehyde function to synthesize novel derivatives and explore their potential applications.

A major area of investigation involves the synthesis of Schiff base derivatives . By reacting this compound with various amines, researchers can create a library of ligands. researchgate.netresearchgate.net These Schiff base ligands are then used to form metal complexes with transition metals. montana.eduescholarship.org The resulting complexes are studied for their catalytic activity, potential as fluorescent probes for ion detection, and their biological properties, including antimicrobial and anticancer activities. nih.govresearchgate.net For instance, a Schiff base derived from a substituted this compound was developed as a fluorescent probe with high selectivity for aluminum ions (Al³⁺). researchgate.net

Another significant research path is the use of this compound as an intermediate in the synthesis of more complex heterocyclic systems . The aldehyde group can be transformed through various reactions, such as condensation or cyclization reactions, to build new rings onto the existing naphthyridine framework. researchgate.net This strategy is employed in drug discovery to create novel molecular architectures with potentially enhanced pharmacological profiles. rsc.orgrsc.org For example, 2-chloro-1,8-naphthyridine-3-carbaldehydes have been used as precursors to synthesize tetrazolo[1,5-a] nih.govquora.comnaphthyridine derivatives. researchgate.net

The development of new synthetic methodologies for preparing 1,8-naphthyridine derivatives, including those starting from or leading to the carbaldehyde, is also an active area of research. organic-chemistry.orgrsc.org Efficient and environmentally friendly synthetic routes, such as the Friedländer reaction, are continuously being explored to facilitate access to these valuable compounds. nih.govrsc.org

Table 3: Research Focus Areas for this compound Derivatives

| Research Area | Derivative Type | Potential Application |

|---|---|---|

| Coordination Chemistry | Schiff Base Metal Complexes | Catalysis, Fluorescent Sensors, Antimicrobials. montana.eduresearchgate.net |

| Medicinal Chemistry | Fused Heterocyclic Systems | Novel Therapeutic Agents (Anticancer, Anti-mycobacterial). rsc.orgrsc.org |

| Materials Science | Polymeric and Macrocyclic Structures | Molecular Recognition, Advanced Materials. nih.govresearchgate.net |

Structure

3D Structure

属性

IUPAC Name |

1,8-naphthyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-6-8-4-3-7-2-1-5-10-9(7)11-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXEQVJDZTRPUKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365984 | |

| Record name | 1,8-naphthyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64379-45-9 | |

| Record name | 1,8-naphthyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-naphthyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,8 Naphthyridine 2 Carbaldehyde

Classical Approaches to 1,8-Naphthyridine (B1210474) Core Synthesis

The construction of the fundamental 1,8-naphthyridine skeleton is often achieved through reactions that build the second pyridine (B92270) ring onto a pre-existing pyridine structure. The Friedländer annulation is a cornerstone of this approach.

The Friedländer synthesis is one of the most direct and widely utilized methods for preparing 1,8-naphthyridines. nih.gov This reaction typically involves the condensation of an o-aminopyridine aldehyde with a compound containing an activated methylene (B1212753) group (a carbonyl compound). acs.org Historically, these reactions required harsh conditions, such as the use of strong acid or base catalysts, which could be hazardous and difficult to scale. nih.govacs.org

Modern modifications have focused on developing greener and more efficient protocols. rsc.org Innovations include performing the reaction in water, which is possible as most reactants are soluble, and employing metal-free, biocompatible ionic liquids like choline (B1196258) hydroxide (B78521) as catalysts. nih.govresearchgate.net These newer methods often proceed under milder conditions, are operationally simpler, and allow for easier separation of the product and catalyst, sometimes avoiding the need for chromatographic purification. acs.orgnih.gov

The key starting material for the Friedländer synthesis of the 1,8-naphthyridine core is 2-aminonicotinaldehyde. This molecule contains the necessary ortho-amino aldehyde functionality on a pyridine ring. It is reacted with various carbonyl compounds that possess an α-methylene group. acs.org The reaction accommodates a wide range of carbonyl partners, including both acyclic (e.g., acetone (B3395972), 2-phenylacetophenone) and cyclic (e.g., 1-methylpiperidin-4-one) ketones. nih.govacs.org This versatility allows for the synthesis of a diverse library of substituted 1,8-naphthyridines. nih.gov For example, the reaction of 2-aminonicotinaldehyde with acetone yields 2-methyl-1,8-naphthyridine. nih.gov

Table 1: Examples of Friedländer Condensation with 2-aminonicotinaldehyde Data derived from research utilizing a choline hydroxide catalyst in water at 50°C. nih.gov

When unsymmetrical ketones are used in the Friedländer reaction, the possibility of forming two different regioisomers arises. nih.govresearchgate.net Controlling the regioselectivity to favor the desired 2-substituted product is a critical aspect of synthesis design. Research has shown that the choice of catalyst plays a pivotal role. While some catalysts may lead to mixtures, certain cyclic secondary amines, particularly pyrrolidine (B122466) derivatives, have been identified as highly regioselective catalysts, favoring the formation of 2-alkyl-substituted 1,8-naphthyridines. researchgate.net

One of the most effective catalysts reported for achieving high regioselectivity is 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO). researchgate.netorganic-chemistry.org Using this catalyst, regioselectivities as high as 96:4 for the desired 2-substituted 1,8-naphthyridine have been achieved. researchgate.net Further optimization strategies include the slow addition of the ketone substrate to the reaction mixture and adjusting the reaction temperature, as higher temperatures have been shown to positively influence regioselectivity. researchgate.net Yields for single regioisomers are typically in the range of 65-84%. researchgate.net The use of specific basic ionic liquids like [Bmmim][Im] has also been reported to generate exclusive products in excellent yields when reacting with unsymmetrical ketones. nih.govacs.org

The Vilsmeier-Haack reaction provides an alternative and powerful route for constructing the 1,8-naphthyridine ring system, often directly installing a formyl group or a precursor to it. cambridge.orgthieme-connect.com This reaction uses a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halide like phosphorus oxychloride (POCl₃). tsijournals.com The active electrophile, a chloromethyleniminium salt, drives the reaction. cambridge.org This method is not only a formylation technique but also a potent tool for building heterocyclic compounds. cambridge.org

A key application of this methodology is the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamides. thieme-connect.com This reaction proceeds by treating the substituted acetamide (B32628) with the Vilsmeier reagent (POCl₃/DMF). The reaction results in a cyclization to form the 1,8-naphthyridine core and concomitant formylation, yielding 2-chloro-1,8-naphthyridine-3-carbaldehydes. This product is a valuable intermediate, as the chloro group can be subsequently transformed into other functionalities, and the formyl group is already in place, albeit at the 3-position. A simple and regioselective synthesis of 2-chloro-3-formyl-1,8-naphthyridine has been reported through this specific transformation. thieme-connect.com

Table 2: Vilsmeier-Haack Cyclization of Substituted N-(pyridin-2-yl)acetamides Data derived from research reacting substituted N-(pyridin-2-yl)acetamides with POCl₃/DMF.

The efficiency of the Vilsmeier-Haack cyclization is sensitive to the electronic nature of the substituents on the initial N-(pyridin-2-yl)acetamide. It has been observed that the presence of electron-donating groups at the meta-position (5-position) of the pyridine ring facilitates the cyclization process, leading to higher yields of the corresponding 1,8-naphthyridine product. Conversely, electron-withdrawing groups on the pyridine ring can hinder the reaction and may result in lower yields. This effect underscores the electrophilic nature of the Vilsmeier-Haack reaction, where increased electron density on the pyridine ring promotes the crucial cyclization step.

Meth-Cohn Reaction for 2-Chloro-3-formyl-1,8-naphthyridine Synthesis

A prominent and efficient method for synthesizing the precursor to 1,8-naphthyridine-2-carbaldehyde, 2-chloro-3-formyl-1,8-naphthyridine, is the Meth-Cohn reaction, which utilizes a Vilsmeier-Haack cyclization. tandfonline.comasianpubs.orgacs.orgresearchgate.nettsijournals.comresearchgate.net This reaction typically involves the treatment of N-(pyridin-2-yl)acetamide with a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). acs.orgresearchgate.nettsijournals.comresearchgate.net

The process is valued for its quick and effective nature. tandfonline.comasianpubs.org The cyclization is often facilitated by the presence of electron-donating groups at the meta position of the N-(pyridin-2-yl)acetamide. acs.orgresearchgate.net The reaction proceeds by adding POCl₃ dropwise to a solution of the acetamide in DMF at a low temperature (0-5°C), followed by heating. acs.org After the reaction is complete, the mixture is poured into ice water to precipitate the solid product, which can then be filtered and recrystallized. acs.org

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 1,8-naphthyridine derivatives to reduce environmental impact and improve efficiency. rsc.orgyoutube.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and improving yields in the preparation of 1,8-naphthyridine derivatives. sigmaaldrich.comnih.govnih.gov This technique offers several advantages over conventional heating methods, including significantly reduced reaction times, simpler workup procedures, and often higher product yields. nih.govnih.gov For instance, the Friedlander condensation, a key reaction for forming the 1,8-naphthyridine core, has been successfully carried out under microwave irradiation in solvent-free conditions, using catalysts like montmorillonite (B579905) K10 clay or DABCO. nih.govnih.gov One-pot, three-component reactions under microwave irradiation have also been developed for the synthesis of fused benzo[b] tandfonline.comacs.orgnaphthyridine derivatives from 2-chloroquinoline-3-carbaldehydes, 1-tetralone, and ammonium (B1175870) acetate (B1210297). nih.gov

Metal-Free Ionic Liquid Mediated Reactions

Ionic liquids (ILs) are being explored as green solvents and catalysts for the synthesis of 1,8-naphthyridines. sigmaaldrich.commdpi.combeilstein-journals.org Their low vapor pressure, thermal stability, and potential for recyclability make them an attractive alternative to volatile organic solvents. sigmaaldrich.com Basic ionic liquids have been shown to effectively catalyze the Friedlander reaction for the synthesis of 1,8-naphthyridyl derivatives. sigmaaldrich.commdpi.com For example, [Bmmim][Im] has demonstrated notable catalytic activity. sigmaaldrich.com This method provides a simple and environmentally benign route to these compounds, often under solvent-free conditions, and the ionic liquid can be reused multiple times without a significant loss of activity. sigmaaldrich.com The use of choline hydroxide, an inexpensive and biocompatible ionic liquid, as a catalyst in water further highlights the green potential of this approach. beilstein-journals.org

Multicomponent Reactions for Benzo[b]tandfonline.comacs.orgnaphthyridine Derivatives

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like benzo[b] tandfonline.comacs.orgnaphthyridine derivatives in a single step from three or more starting materials. organic-chemistry.org These reactions are advantageous due to their operational simplicity and the ability to generate structural diversity. organic-chemistry.org

The use of L-proline as an organocatalyst in multicomponent reactions represents a significant advancement in the environmentally friendly synthesis of heterocyclic compounds. organic-chemistry.org L-proline has been effectively used to catalyze the one-pot, three-component reaction of 2-chloroquinoline-3-carbaldehyde, 1,3-dicarbonyl compounds, and enaminones to produce functionalized benzo[b] tandfonline.comacs.orgnaphthyridine derivatives. organic-chemistry.org This protocol is noted for its good yields and convenient operation. organic-chemistry.org The mechanism often involves the formation of an enamine intermediate from the reaction of L-proline with a carbonyl compound, which then participates in the reaction cascade.

Advanced Synthetic Strategies

The development of novel and more efficient synthetic methods for 1,8-naphthyridine derivatives is an ongoing area of research. These advanced strategies often focus on improving selectivity, reducing the number of synthetic steps, and employing novel catalytic systems.

One such advanced strategy involves 6π-electrocyclization. A novel route to 1,8-naphthyridines has been reported through the thermal electrocyclization of 1-(2-arylideneamino-3-pyridyl)-2-nitroethylenes, which are formed in situ from the condensation of 2-aminonicotinaldehyde and nitromethane (B149229) followed by reaction with aromatic aldehydes. tandfonline.com

Furthermore, new catalytic systems are being explored. For example, TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has been identified as a highly reactive and regioselective catalyst for the preparation of 2-substituted 1,8-naphthyridines from o-aminoaromatic aldehydes and methyl ketones. Copper-catalyzed [5+1] annulation of 2-ethynylanilines with N,O-acetals also represents a modern approach to related quinoline (B57606) structures.

One-Pot Reactions for Naphthyridine Derivatives

A prominent one-pot method is the Friedländer annulation, which involves the condensation of a 2-aminonicotinaldehyde with a compound containing an active methylene group. A noteworthy advancement in this area is the use of an inexpensive and biocompatible ionic liquid, choline hydroxide (ChOH), as a catalyst in water. nih.govacs.org This green chemistry approach allows for the gram-scale synthesis of 2-substituted-1,8-naphthyridines under mild conditions (50 °C). nih.govacs.org The reaction proceeds with excellent yields, and the catalyst can be easily separated from the product. nih.gov The versatility of this method has been demonstrated with a range of aliphatic and aromatic active methylene carbonyls. acs.org

For example, the reaction of 2-aminonicotinaldehyde with various ketones in the presence of choline hydroxide in water produces the corresponding 2-substituted-1,8-naphthyridines in high yields. nih.govacs.org

Table 1: One-Pot Synthesis of 2-Substituted-1,8-Naphthyridines via Friedländer Reaction nih.govacs.org

| Entry | Carbonyl Compound | Product | Yield (%) |

|---|---|---|---|

| 1 | Acetone | 2-Methyl-1,8-naphthyridine | 99 |

| 2 | Propan-2-one | 2-Ethyl-1,8-naphthyridine | 95 |

| 3 | Butan-2-one | 2-Propyl-1,8-naphthyridine | 96 |

| 4 | Acetophenone | 2-Phenyl-1,8-naphthyridine | 91 |

| 5 | 1-(4-Methoxyphenyl)ethan-1-one | 2-(4-Methoxyphenyl)-1,8-naphthyridine | 90 |

Other one-pot, three-component reactions have also been developed. One such method involves the reaction of a 2-aminopyridine, an aromatic aldehyde, and malononitrile (B47326) in the presence of lanthanum chloride as a catalyst at room temperature, which produces functionalized 1,8-naphthyridines in excellent yields under mild conditions. zenodo.org Another approach utilizes the condensation of 2-aminonicotinaldehyde with active methylene compounds, catalyzed by sulfamic acid under solvent-free conditions, to afford 1,8-naphthyridines in high yields. researchgate.net

Tandem Reactions for Complex Naphthyridine Architectures

Tandem reactions, also known as domino or cascade reactions, are processes involving two or more sequential transformations that occur in a single step under the same reaction conditions. These reactions are highly valuable for rapidly building molecular complexity from simple starting materials.

A three-component domino reaction for synthesizing functionalized nih.govresearchgate.netnaphthyridine derivatives has been described, which proceeds under catalyst-free conditions in ethanol. rsc.orgdntb.gov.ua This method involves the reaction of glutaraldehyde, malononitrile, and β-ketoamides, offering high regio- and stereoselectivity, short reaction times, and high yields. rsc.org

For the construction of more complex, fused heterocyclic systems, a Knoevenagel–Michael tandem reaction has been employed. researchgate.net This three-component reaction between an aromatic aldehyde, 2-aminoprop-1-ene-1,1,3-tricarbonitrile (B1209538) (a malononitrile dimer), and a cyclic enhydrazinoketone yields N-substituted 5-aryl-2,4-diamino-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b] nih.govresearchgate.netnaphthyridine-3-carbonitriles. researchgate.net The process involves the formation of a Michael adduct, followed by a series of intramolecular heterocyclizations to build the 1,8-naphthyridine scaffold. researchgate.net

Functionalization of Pre-existing 1,8-Naphthyridine Systems for Aldehyde Introduction

An alternative strategy to direct synthesis is the functionalization of a pre-formed 1,8-naphthyridine ring. This approach is particularly useful for introducing specific functional groups, such as the aldehyde moiety, onto the heterocyclic core.

One method that combines cyclization and functionalization is the Vilsmeier-Haack reaction. Treating substituted N-(pyridin-2-yl)acetamides with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) leads to the direct formation of 2-chloro-1,8-naphthyridine-3-carbaldehydes. researchgate.net This reaction proceeds through a cyclization facilitated by electron-donating groups on the pyridine ring. researchgate.net

The most direct route for the synthesis of this compound is the oxidation of its precursor, 2-methyl-1,8-naphthyridine. acs.org This transformation specifically targets the methyl group at the C2 position of the naphthyridine ring.

A classical reagent used for such benzylic-type oxidations is selenium dioxide (SeO₂). The oxidation of a methyl group on a related heterocyclic system, tetrazolo[1,5-a] zenodo.orgnih.govdiazepine, to the corresponding carbaldehyde has been successfully achieved using selenium dioxide in a 1,4-dioxane (B91453) solvent. researchgate.net This method is applicable to the oxidation of 2-methyl-1,8-naphthyridine.

More modern and selective methods have also been developed. An efficient electrochemical method achieves site-selective oxidation of methyl benzoheterocycles to aromatic acetals without the need for chemical oxidants or transition-metal catalysts. nih.gov This process involves electrolysis in methanol, converting the methyl group into a dimethyl acetal (B89532). The resulting acetal can then be easily hydrolyzed to the corresponding aldehyde in a subsequent step. nih.gov This technique has proven effective for the synthesis of complex functionalized aldehydes, such as in the synthesis of the antihypertensive drug telmisartan. nih.gov

Another potential, albeit indirect, pathway involves a two-step process: free radical bromination of the methyl group using N-bromosuccinimide (NBS), followed by oxidation of the resulting bromomethyl derivative to the aldehyde. researchgate.net

Derivatization Strategies of 1,8 Naphthyridine 2 Carbaldehyde

Condensation Reactions of the Carbaldehyde Group

The aldehyde group of 1,8-naphthyridine-2-carbaldehyde is a prime site for condensation reactions, allowing for the introduction of diverse structural motifs and the generation of novel chemical entities with potential biological applications.

Formation of Imines and Hydrazones

The reaction of the carbaldehyde with primary amines and hydrazines readily forms imines (Schiff bases) and hydrazones, respectively. These reactions are fundamental in medicinal chemistry for creating compounds with a wide range of biological activities.

A notable example involves the derivatization of a halogenated analogue, 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569). This compound undergoes a condensation reaction with hydrazine (B178648) hydrate (B1144303) in the presence of sodium acetate (B1210297) in a methanolic solution. The reaction proceeds at room temperature, yielding the corresponding hydrazone derivative. This transformation highlights a straightforward method for introducing a hydrazone moiety, a common pharmacophore, onto the 1,8-naphthyridine (B1210474) framework.

Claisen-Schmidt Condensation for Chalcone (B49325) Derivatives

The Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone, is a cornerstone in the synthesis of chalcones, which are known for their significant pharmacological properties. While direct examples using this compound are not extensively reported, a closely related derivative, 2-morpholino-1,8-naphthyridine-3-carbaldehyde, has been successfully employed in such a condensation.

In a study, 2-morpholino-1,8-naphthyridine-3-carbaldehyde was reacted with p-aminoacetophenone. kashanu.ac.irresearchgate.netkashanu.ac.ir This reaction, conducted at 100°C with a nano silicon dioxide imidazolidin sulfite (B76179) propyl silyl (B83357) trifluoroacetate (B77799) catalyst, yielded the corresponding (E)-3-(2-morpholino-1,8-naphthyridin-3-yl)-1-(4-aminophenyl)prop-2-en-1-one, a chalcone derivative. kashanu.ac.irresearchgate.netkashanu.ac.ir This successful synthesis demonstrates the feasibility of utilizing the Claisen-Schmidt condensation to append chalcone moieties to the 1,8-naphthyridine scaffold, thereby opening avenues for the creation of novel hybrid molecules. kashanu.ac.irresearchgate.netkashanu.ac.ir

Synthesis of Spiro Compounds

Spiro compounds, characterized by two rings connected through a single shared atom, represent a unique class of molecules with diverse applications. A one-pot, multi-component reaction has been developed for the synthesis of novel spiro-(1,8)-naphthyridine derivatives. researchgate.net This pathway involves the condensation of isatin (B1672199) derivatives, malononitrile (B47326) dimer, and enamine derivatives in polyethylene (B3416737) glycol-400 at 80°C. researchgate.net While this method does not directly utilize this compound as a starting material, it establishes a valid synthetic route to spiro-fused 1,8-naphthyridine systems, showcasing the potential for creating complex, three-dimensional structures based on the naphthyridine core. researchgate.net

Cyclization Reactions Involving the Carbaldehyde

The carbaldehyde group, in concert with other functionalities on the naphthyridine ring, can participate in cyclization reactions, leading to the formation of novel fused heterocyclic systems.

Formation of Tetrazolo[1,5-a]kashanu.ac.irtaylorandfrancis.comnaphthyridine-4-carbaldehyde

A significant cyclization reaction involves the transformation of 2-chloro-1,8-naphthyridine-3-carbaldehyde into a tetrazolo-fused derivative. By treating the chloro-aldehyde with sodium azide (B81097) in ethanol, a cyclization occurs to produce tetrazolo[1,5-a] kashanu.ac.irtaylorandfrancis.comnaphthyridine-4-carbaldehyde. This reaction proceeds through the formation of an unstable 2-azido intermediate, which then undergoes an intramolecular cyclization to yield the final tetrazole-fused product. This synthetic strategy provides a direct route to a more complex heterocyclic system with potential applications in medicinal chemistry.

Introduction of Halogenated Derivatives

The introduction of halogen atoms, particularly chlorine, onto the 1,8-naphthyridine ring system is a key strategy for creating versatile intermediates for further functionalization.

The synthesis of 2-chloro-1,8-naphthyridine-3-carbaldehyde is a prime example of this approach. This compound can be synthesized from various substituted N-(pyridin-2-yl) acetamides by treatment with phosphorus oxychloride (POCl3) in dimethylformamide (DMF). This reaction, known as the Vilsmeier-Haack reaction, results in the cyclization of the acetamide (B32628) and the introduction of both the chloro and carbaldehyde functionalities onto the newly formed 1,8-naphthyridine ring. The presence of electron-donating groups at the meta position of the pyridinyl acetamide facilitates this cyclization. The resulting 2-chloro-1,8-naphthyridine-3-carbaldehyde is a valuable precursor for a variety of subsequent derivatization reactions, as highlighted in the preceding sections.

Bromination and Iodination Reactions

Halogenation, particularly bromination and iodination, of the 1,8-naphthyridine ring system introduces reactive sites for further functionalization. While specific studies on the direct bromination and iodination of this compound are not extensively detailed in the provided results, general principles of aromatic halogenation can be applied.

Bromination: The introduction of a bromine atom onto an aromatic ring typically proceeds via electrophilic aromatic substitution. Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator or an acid catalyst are commonly employed. The regioselectivity of the reaction is influenced by the electronic properties of the existing substituents on the naphthyridine ring. For electron-rich aromatic compounds, catalytic amounts of hypervalent iodine(III) reagents can facilitate regioselective monobromination. researchgate.net

Iodination: Similar to bromination, iodination can be achieved using various iodinating agents. A combination of molecular iodine with an oxidizing agent, such as potassium peroxodisulfate in the presence of a strong acid, is effective for the iodination of aromatic substrates. researchgate.net The use of N-iodosuccinimide (NIS) is another common method. The position of iodination on the 1,8-naphthyridine ring will be directed by the activating and deactivating effects of the substituents present.

These halogenated derivatives of this compound serve as versatile intermediates for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide array of functional groups.

Nucleophilic Substitution Reactions at C-2 Position

The C-2 position of the 1,8-naphthyridine ring is susceptible to nucleophilic substitution, especially when a good leaving group is present.

A notable transformation at the C-2 position is the conversion of a 2-chloro-1,8-naphthyridine-3-carbaldehyde derivative to a 2-mercapto-1,8-naphthyridine-3-carbaldehyde. This reaction is achieved by treating the 2-chloro derivative with sodium sulfide (B99878) in a suitable solvent like dimethylformamide (DMF). researchgate.nettsijournals.comtsijournals.com The sulfide ion acts as a nucleophile, displacing the chloride ion at the C-2 position.

Table 1: Nucleophilic Substitution at C-2 Position

| Starting Material | Reagent | Product | Reference |

| 2-Chloro-1,8-naphthyridine-3-carbaldehyde | Sodium sulfide (Na₂S) in DMF | 2-Mercapto-1,8-naphthyridine-3-carbaldehyde | researchgate.nettsijournals.comtsijournals.com |

This conversion introduces a thiol group, which can be further modified, for instance, through alkylation or oxidation, to generate a diverse library of compounds.

Modifications at Other Positions of the 1,8-Naphthyridine Scaffold

In addition to the C-2 position, other sites on the 1,8-naphthyridine ring, such as N-1, C-7, C-3, and C-5, are targets for derivatization to modulate the biological activity of the resulting compounds.

The nitrogen atom at position 1 (N-1) and the carbon atom at position 7 (C-7) are key sites for introducing substituents to influence the molecule's properties. For instance, in the development of potential anti-Parkinson's agents, modifications at these positions have been explored. nih.gov The synthesis of 1-ethyl-7-methyl-1,8-naphthyridine derivatives highlights the feasibility of alkylation at both N-1 and C-7. nih.gov These substitutions can impact the compound's interaction with biological targets and its pharmacokinetic profile.

The C-3 and C-5 positions of the 1,8-naphthyridine scaffold are also amenable to functionalization. Research has shown that introducing various substituents at the C-3 position can lead to compounds with significant anticancer activity. researchgate.netnih.gov For example, a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives with diverse substituents at the C-3 position have been synthesized and evaluated for their cytotoxic effects. researchgate.net Similarly, modifications at the C-5 position can be explored to fine-tune the biological activity of the naphthyridine core.

Table 2: Functionalization at C-3 Position

| Parent Scaffold | Modification at C-3 | Biological Activity | Reference |

| 2-Phenyl-7-methyl-1,8-naphthyridine | Various aryl and heterocyclic groups | Anticancer (MCF7 cell line) | researchgate.net |

| 1,4-Dihydro-4-oxo-1-propargyl-1,8-naphthyridine | Carboxamide derivatives | Anticancer | nih.gov |

Glycosylation, the attachment of sugar moieties, is a strategy employed to enhance the pharmacokinetic properties and biological activity of drug candidates. A series of glycosylated 1,8-naphthyridine derivatives have been synthesized, demonstrating the feasibility of incorporating carbohydrate units into the naphthyridine scaffold. researchgate.net These modifications can improve water solubility, cell permeability, and target recognition. The synthesis often involves coupling a suitably functionalized naphthyridine with a protected sugar derivative, followed by deprotection.

Compound Names

Coordination Chemistry of 1,8 Naphthyridine 2 Carbaldehyde and Its Ligands

1,8-Naphthyridine (B1210474) as a Ligand Scaffold

The 1,8-naphthyridine moiety is a cornerstone in the development of ligands capable of coordinating to one or more metal centers. wikipedia.org The arrangement of its nitrogen atoms is considered optimal for the chelation of a wide variety of metal cations. researchgate.net This inherent structural feature allows it to act as a versatile building block for complex molecular architectures.

The aldehyde functional group of 1,8-naphthyridine-2-carbaldehyde is a key reactive site for the synthesis of larger, multidentate ligands. Through condensation reactions, more complex ligand systems can be readily assembled.

A notable example involves the reaction of a 7-ethyldipyridyl-1,8-naphthyridine-2-carboxaldehyde intermediate with aminophenols, such as 2-aminophenol (B121084) or 4,6-di-tert-butyl 2-aminophenol. rsc.org This condensation yields unsymmetrical Schiff base ligands (HL¹ and HL²) that incorporate two different binding domains: a dipyridyl site and an iminophenol site, connected by the 1,8-naphthyridine spacer. rsc.org

Similarly, ligands can be designed to have varying coordination modes. For instance, bis(7-methyl-1,8-naphthyridine-2-ylamino)methane (L) is a flexible ligand that can exhibit both κ⁴-chelating and κ²-bridging behavior. rsc.org Furthermore, carboxamide derivatives, such as N-(2-(bis(pyridine-2-ylmethyl)amino)ethyl)-1,8-naphthyridine-2-carboxamide (PaPy₂NH), create an anionic N₅ ligand environment upon deprotonation, suitable for stabilizing metal ions. mdpi.com

A defining characteristic of the 1,8-naphthyridine scaffold is its ability to act as a bridging unit, linking two metal ions in close proximity. researchgate.netresearchgate.net This "binucleating" capability is fundamental to its use in constructing multinuclear metal complexes. wikipedia.org The naphthyridine-derived ligands often adopt a bridge-chelate coordination motif. researchgate.net

In bimetallic palladium and platinum complexes, the 1,8-naphthyridine ligand can adopt a μ-(k¹-N,k¹-N') bridging mode. flinders.edu.au In these structures, the two metal centers are bridged by the two nitrogen atoms of the naphthyridine core. flinders.edu.aunih.gov This bridging often results in short metal-metal distances, a feature influenced by the geometry of the bridging ligands. nih.gov For example, in a dinuclear platinum(II) complex, two square-planar platinum fragments share a naphthyridine and a hydroxide (B78521) bridging ligand, leading to a Pt-Pt distance of 3.008(1) Å. nih.gov

Metal Complexation Studies

The diverse ligands derived from this compound have been used to synthesize a range of metal complexes with varying nuclearity, from mononuclear to tetranuclear structures.

Mononuclear complexes can be formed when the ligand coordinates to a single metal center. For instance, the reaction of [NBu₄]₂[Pt₂(μ-C₆F₅)₂(C₆F₅)₄] with 1,8-naphthyridine (napy) yields the mononuclear derivative [NBu₄][Pt(C₆F₅)₃(napy)]. nih.gov

More commonly, the bridging nature of the naphthyridine scaffold leads to the formation of dinuclear complexes. The previously mentioned mononuclear platinum complex can react further with cis-[Pt(C₆F₅)₂(THF)₂] to produce the dinuclear species [NBu₄][Pt₂(μ-napy)(μ-C₆F₅)(C₆F₅)₄]. nih.gov Bimetallic palladium(II) and platinum(II) complexes, [M₂Cl₂(tBuPONNO)₂], can also be synthesized, where two metal centers are bridged by the anionic form of a proton-responsive 1,8-naphthyridine ligand. flinders.edu.au A dinuclear zinc complex, Zn₂(L)₂(OH)₃, has been synthesized using the flexible ligand bis(7-methyl-1,8-naphthyridine-2-ylamino)methane (L). rsc.org

Table 1: Examples of Mononuclear and Dinuclear Complexes

| Complex Formula | Metal Ion(s) | Ligand(s) | Key Structural Feature | Reference(s) |

| [Pt(C₆F₅)₃(napy)]⁻ | Pt(II) | 1,8-naphthyridine (napy), Pentafluorophenyl | Mononuclear platinum complex | nih.gov |

| [Pt₂(μ-napy)(μ-C₆F₅)(C₆F₅)₄]⁻ | Pt(II) | 1,8-naphthyridine (napy), Pentafluorophenyl | Dinuclear complex with bridging napy and C₆F₅ | nih.gov |

| [Pd₂Cl₂(tBuPONNO)₂] | Pd(II) | tBuPONNO | Dinuclear complex with bridging naphthyridine ligand | flinders.edu.au |

| [Pt₂Cl₂(tBuPONNO)₂] | Pt(II) | tBuPONNO | Dinuclear complex with bridging naphthyridine ligand | flinders.edu.au |

| [Zn₂(L)₂(OH)]³⁺ | Zn(II) | bis(7-methyl-1,8-naphthyridine-2-ylamino)methane (L), Hydroxide | Dinuclear complex with bridging L and OH⁻ ligands | rsc.org |

The versatility of ligands derived from this compound extends to the assembly of higher nuclearity clusters. Both trinuclear and tetranuclear complexes have been successfully synthesized and structurally characterized.

The reaction of the unsymmetrical imine ligand HL¹ with copper(II) triflate results in a tetranuclear complex. rsc.org X-ray analysis of this complex revealed a structure formed by the association of two identical dinuclear units. rsc.org Similarly, chiral ligands derived from the 1,8-naphthyridine scaffold have been used to create tetranuclear copper(I) and silver(I) complexes, such as [Cu₄I₄(L¹)₂] and [Ag₄(L²)₄Br]³⁺. researchgate.net In some cases, these tetranuclear complexes are described as dimers of dinuclear units bridged by halides. researchgate.netresearchgate.net A tetranuclear zinc complex, [Zn₄(L)₂(OAc)₆(OH)₂], has also been reported. rsc.org

The formation of a trinuclear copper complex was achieved using the amide ligand H₂L²ox, which contains two bulky tert-butyl groups on its amido phenol (B47542) arm. rsc.org The reaction of this ligand with copper(II) triflate afforded the trinuclear species (2triox·H₂O). rsc.orgresearchgate.net

Table 2: Examples of Trinuclear and Tetranuclear Complexes

| Complex Formula | Metal Ion(s) | Ligand(s) | Nuclearity | Key Structural Feature | Reference(s) |

| (2triox·H₂O) | Cu(II) | H₂L²ox | Trinuclear | Formed with a bulky amide ligand | rsc.orgresearchgate.net |

| (1tox·2CH₃CN) | Cu(II) | HL¹ | Tetranuclear | Association of two identical dinuclear units | rsc.org |

| [Cu₄I₄(L¹)₂] | Cu(I) | Chiral Naphthyridine Ligand (L¹) | Tetranuclear | Dimer of dinuclear complexes bridged by halides | researchgate.netresearchgate.net |

| [Zn₄(L)₂(OAc)₆(OH)₂] | Zn(II) | bis(7-methyl-1,8-naphthyridine-2-ylamino)methane (L), Acetate (B1210297), Hydroxide | Tetranuclear | Complex cluster with multiple bridging ligands | rsc.org |

An interesting reactivity pattern observed during the synthesis of metal complexes with ligands derived from this compound is the in-situ oxidation of the ligand.

Specifically, during the formation of a tetranuclear copper(II) complex from the imine ligand HL¹, the imine group was oxidized to an amide group during the complexation process. rsc.org This transformation was confirmed by X-ray analysis of the resulting complex. rsc.orgresearchgate.net To verify this, the corresponding amide ligand, H₂L¹ox, was synthesized independently. rsc.org When this pre-oxidized amide ligand was treated with copper(II) triflate, it formed a similar tetranuclear copper complex, confirming that the oxidation occurs readily under the reaction conditions. rsc.orgresearchgate.net

Table 3: Compound Names

| Abbreviation / Name | Full Chemical Name |

| This compound | This compound |

| HL¹ | Ligand formed from 7-ethyldipyridyl-1,8-naphthyridine-2-carboxaldehyde and 2-aminophenol |

| HL² | Ligand formed from 7-ethyldipyridyl-1,8-naphthyridine-2-carboxaldehyde and 4,6-di-tert-butyl 2-aminophenol |

| H₂L¹ox | Amide ligand corresponding to the oxidized form of HL¹ |

| H₂L²ox | Amide ligand corresponding to the oxidized form of HL² |

| L | bis(7-methyl-1,8-naphthyridine-2-ylamino)methane |

| PaPy₂NH | N-(2-(bis(pyridine-2-ylmethyl)amino)ethyl)-1,8-naphthyridine-2-carboxamide |

| napy | 1,8-Naphthyridine |

| tBuPONNO | Anionic form of a proton-responsive phosphinite-1,8-naphthyridinone ligand |

Applications in Catalysis

The versatile scaffold of 1,8-naphthyridine, particularly when functionalized with a carbaldehyde group, serves as a valuable precursor for ligands in catalytic applications. The inherent coordinating ability of the two nitrogen atoms in the naphthyridine ring system, combined with the reactive aldehyde group, allows for the synthesis of complex molecules that can effectively bind to metal centers, creating active catalysts for a variety of organic transformations.

Organometallic Ligands in Catalytic Systems

This compound is a key building block for the synthesis of sophisticated organometallic ligands. These ligands, upon coordination with transition metals, form complexes that exhibit significant catalytic activity. Two prominent classes of ligands derived from this aldehyde are Schiff bases and N-heterocyclic carbenes (NHCs).

Schiff base ligands are readily synthesized through the condensation reaction between this compound and various primary amines. mdpi.comnih.gov These multidentate ligands can then be complexed with a range of metal ions, such as copper(II), to form stable complexes. mdpi.comjocpr.com The resulting metal complexes have shown potential as catalysts in organic synthesis, including in condensation reactions like the Claisen-Schmidt condensation for producing chalcone (B49325) derivatives. mdpi.com The ease of their synthesis and the ability to tune their steric and electronic properties by varying the amine component make them attractive for developing new catalytic systems. mdpi.comnih.gov

Another important class of ligands derived from this compound are N-heterocyclic carbenes. For instance, palladium(II) complexes featuring N-heterocyclic carbene ligands functionalized with a 1,8-naphthyridine unit have been synthesized and characterized. rsc.orgnih.gov These complexes have demonstrated catalytic activity in important carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura and Kumada-Corriu coupling reactions. rsc.org The strong sigma-donating ability of NHC ligands, combined with the structural features of the naphthyridine backbone, contributes to the stability and catalytic efficacy of these palladium complexes.

| Ligand Type | Metal Center | Catalytic Application |

| Schiff Base | Copper(II) | Claisen-Schmidt Condensation |

| N-Heterocyclic Carbene | Palladium(II) | Suzuki-Miyaura Coupling, Kumada-Corriu Coupling |

Role in Oxidation-Reduction Reactions

Organometallic complexes derived from this compound and its derivatives have shown utility in catalyzing oxidation-reduction (redox) reactions. A notable example is the use of palladium(II) complexes with 1,8-naphthyridine-functionalized NHC ligands in cross-coupling reactions that involve changes in the oxidation state of the metal center. rsc.org

In the Kumada-Corriu coupling of aryl bromides with cyclohexylmagnesium bromide, a dipalladium complex bridged by two NHC-naphthyridine units was found to be an active catalyst for the cross-coupling, while a related mononuclear complex was active for the reduction of the aryl halide. rsc.org This highlights how the specific structure of the organometallic complex can direct the reaction pathway towards either a coupling (a net redox-neutral process for the organic substrates, but involving redox cycling of the catalyst) or a reduction reaction. rsc.org

| Catalytic System | Reaction | Substrate | Product |

| Dipalladium NHC-Naphthyridine Complex | Kumada-Corriu Coupling | Aryl Bromide | Aryl-Cyclohexane |

| Mononuclear Palladium NHC-Pyridine Complex | Reduction | Aryl Bromide | Arene |

Biological Activities of 1,8 Naphthyridine 2 Carbaldehyde Derivatives

Antimicrobial Properties

The 1,8-naphthyridine (B1210474) core is a well-established scaffold in the development of antimicrobial agents, with nalidixic acid being a notable early example. researchgate.netnih.gov Research has consistently shown that derivatives of 1,8-naphthyridine-2-carbaldehyde exhibit promising activity against a spectrum of microbial pathogens. nih.govnih.govresearchgate.netexlibrisgroup.com

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Derivatives of 1,8-naphthyridine have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, certain 1,8-naphthyridine-3-carboxylic acid amides have shown very good bactericidal action against E. coli and a weaker effect against S. aureus. nih.gov Another study highlighted that 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) displayed moderate activity against E. coli and high activity against S. pyogenes. nih.gov The introduction of a cyclopropyl (B3062369) substituent into fluorinated 1,8-naphthyridine derivatives has also been shown to yield compounds with high antimicrobial activity. nih.gov

Some derivatives have exhibited good activity against Proteus vulgaris and Staphylococcus aureus. nih.gov Specifically, 2-(β-D-galactopyranosylmethyl)-1,8-naphthyridine proved to be more effective than tetracycline (B611298) against Gram-negative bacteria like K. pneumoniae, P. aeruginosa, and P. vulgaris, as well as the Gram-positive S. aureus. nih.gov

| Derivative Type | Gram-Positive Activity | Gram-Negative Activity | Reference |

| 1,8-Naphthyridine-3-carboxylic acid amides | Weaker activity against S. aureus | Very good activity against E. coli | nih.gov |

| 2-Chloro-1,8-naphthyridine-3-carbaldehyde | High activity against S. pyogenes | Moderate activity against E. coli | nih.gov |

| 2-(β-D-galactopyranosylmethyl)-1,8-naphthyridine | More effective than tetracycline against S. aureus | More effective than tetracycline against K. pneumoniae, P. aeruginosa, and P. vulgaris | nih.gov |

Antifungal Activity

Several 1,8-naphthyridine derivatives have also been investigated for their antifungal properties. For example, esters of 2-methyl-1,8-naphthyridine-3-carbamic acid have shown activity against Alternaria alternata, Fusarium oxysporum, and Curvularia lunata. researchgate.net Similarly, 2-chloro-1,8-naphthyridine-3-carbaldehyde derivatives were found to have in vitro antifungal properties against the same fungal species. researchgate.net Furthermore, hydrazono and azo derivatives of 1,8-naphthyridine, particularly those with a 4-chlorophenyl ring, were active against Aspergillus niger and Candida albicans, with efficacy comparable to griseofulvin. mdpi.com

| Derivative Type | Antifungal Activity Against | Reference |

| Esters of 2-methyl-1,8-naphthyridine-3-carbamic acid | Alternaria alternata, Fusarium oxysporum, Curvularia lunata | researchgate.net |

| 2-Chloro-1,8-naphthyridine-3-carbaldehyde derivatives | Alternaria alternata, Fusarium oxysporum, Curvularia lunata | researchgate.net |

| Hydrazono and azo derivatives with a 4-chlorophenyl ring | Aspergillus niger, Candida albicans | mdpi.com |

Mechanism of Action: DNA Gyrase and Topoisomerase II Inhibition

The primary mechanism of antibacterial action for many 1,8-naphthyridine derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. nih.govnih.gov These enzymes are crucial for bacterial DNA replication, transcription, and repair. By binding to these enzymes, the compounds block their function, leading to bacterial cell death. nih.govnih.gov This mechanism is shared with fluoroquinolone antibiotics. nih.gov In silico studies have supported the observation that 1,8-naphthyridine derivatives can inhibit DNA gyrase. nih.gov

Enhancement of Antibiotic Activity against Multi-Resistant Strains

A significant area of research has been the ability of 1,8-naphthyridine derivatives to potentiate the activity of existing antibiotics against multi-resistant bacterial strains. mdpi.comnih.govresearchgate.net Although some derivatives may not show direct antibacterial activity at certain concentrations, they can significantly reduce the minimum inhibitory concentration (MIC) of fluoroquinolones like norfloxacin, ofloxacin, and lomefloxacin. mdpi.comnih.gov For instance, the combination of 7-acetamido-1,8-naphthyridin-4(1H)-one and 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide with fluoroquinolones resulted in a synergistic effect against multi-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.govmdpi.comnih.govresearchgate.net This synergistic relationship is thought to be due to the structural similarity and shared mechanism of action, suggesting these derivatives could be valuable as antibiotic adjuvants. nih.gov

Anticancer Potential

In addition to their antimicrobial properties, 1,8-naphthyridine derivatives have demonstrated significant potential as anticancer agents. researchgate.netnih.govnih.govnih.gov A number of synthesized derivatives have been screened for their in vitro cytotoxicity against various tumor cell lines. nih.gov

For example, halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have shown potent activity. nih.gov One such compound exhibited an IC50 of 0.41 and 0.77 µM on MIAPaCa and K-562 cancer cell lines, respectively. nih.gov Another unsubstituted 1,8-naphthyridine-C-3'-heteroaryl derivative showed an IC50 of 0.41 and 1.4 µM on PA-1 and SW620 cancer cell lines, respectively. nih.gov

| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| Halogen substituted 1,8-naphthyridine-3-carboxamide | MIAPaCa | 0.41 | nih.gov |

| K-562 | 0.77 | nih.gov | |

| Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl | PA-1 | 0.41 | nih.gov |

| SW620 | 1.4 | nih.gov |

Mechanisms of Anticancer Activity

The anticancer effects of 1,8-naphthyridine derivatives are exerted through various mechanisms. ekb.egekb.eg These include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression. ekb.egekb.eg

One of the primary mechanisms is the inhibition of topoisomerase I and II. ekb.egekb.eg These enzymes are vital for DNA replication and transcription in cancer cells. By inhibiting these enzymes, the derivatives can lead to DNA damage and ultimately cell death. nih.gov For example, a series of 1,8-naphthyridine derivatives were designed as potential topoisomerase II inhibitors, with some compounds showing a high selectivity index for cancer cells over normal cells. nih.gov Molecular docking studies have suggested a unique binding pattern for some of these derivatives in the etoposide (B1684455) binding pocket of topoisomerase IIβ, supporting their role as Topo II poisons. nih.gov

Other reported mechanisms include the inhibition of tubulin polymerization, protein kinases, angiogenesis, Ras proteins, and telomerase, as well as intercalation with DNA. ekb.egekb.eg

DNA Intercalation

One of the primary mechanisms through which 1,8-naphthyridine derivatives exert their cytotoxic effects is by intercalating with DNA. This process involves the insertion of the planar naphthyridine ring system between the base pairs of the DNA double helix. This interaction can disrupt the normal structure and function of DNA, ultimately interfering with critical cellular processes like replication and transcription, leading to cell death. ekb.egnih.gov The planar aromatic structure of the 1,8-naphthyridine core is crucial for this intercalative binding. The ability of these compounds to bind DNA is a key factor in their antitumor activities.

Topoisomerase I and II Inhibition

Topoisomerases are vital enzymes that regulate the topology of DNA during cellular processes. Anticancer drugs often target these enzymes, acting as "topoisomerase poisons" that stabilize the enzyme-DNA cleavage complex, leading to DNA strand breaks and apoptosis. Derivatives of 1,8-naphthyridine have been identified as potent inhibitors of both topoisomerase I and topoisomerase II. ekb.eg

For instance, a series of seventeen 1,8-naphthyridine derivatives (5a-5q) were synthesized and evaluated as potential topoisomerase II (Topo II) inhibitors. researchgate.net Among them, compounds 5g and 5p showed the most significant antiproliferative activity. Further investigation revealed that compound 5p exhibited potent inhibition of topoisomerase IIβ, superior to the known inhibitor doxorubicin. researchgate.net Molecular docking studies suggested that compound 5p fits into the etoposide binding pocket of topoisomerase IIβ, supporting its role as a Topo II poison. researchgate.net Some 1,8-naphthyridine derivatives have also been shown to inhibit bacterial topoisomerase II, highlighting the versatility of this scaffold in targeting these enzymes. nih.gov

Induction of Apoptosis and Cell Cycle Arrest

By inducing apoptosis (programmed cell death) and causing cell cycle arrest, 1,8-naphthyridine derivatives can effectively halt the proliferation of cancer cells. Several studies have demonstrated that these compounds trigger apoptotic pathways and disrupt the normal progression of the cell cycle in various cancer cell lines.

The potent Topo II inhibitors, compounds 5g and 5p , were found to induce apoptosis in HepG-2 human liver cancer cells. researchgate.net Their mechanism of action involved arresting the cell cycle at different phases; compound 5g caused an arrest at the S phase, while 5p induced a G1/S phase arrest. researchgate.net Similarly, pyrazolo-naphthyridine derivatives 5j and 5k were found to induce G0/G1 cell cycle arrest in treated HeLa and MCF-7 cancer cells, respectively, confirming their proapoptotic capabilities.

Angiogenesis and Telomerase Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Inhibiting angiogenesis is a key strategy in cancer therapy. While specific studies on this compound derivatives are emerging, the broader class of 1,8-naphthyridines is known to possess anti-angiogenic properties, often through the inhibition of key signaling molecules like vascular endothelial growth factor receptors (VEGFRs). ekb.eg

Telomerase is an enzyme responsible for maintaining the length of telomeres, which are protective caps (B75204) at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division. Inhibition of telomerase is therefore a promising anticancer strategy. A study on a dimeric form of a 2-amino-1,8-naphthyridine derivative demonstrated that its binding to the human telomeric sequence (TTAGGG) inhibits the elongation of the sequence by telomerase, effectively blocking one of the pathways to cellular immortality in cancer. nih.gov

Protein Kinase and Ras Protein Inhibition

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and differentiation. Their dysregulation is a common feature of cancer, making them attractive targets for drug development. drugs.com Certain 1,8-naphthyridine derivatives have been developed as potent protein kinase inhibitors.

Aurora Kinase Inhibition : A series of 5H-benzo[c] ekb.egnih.govnaphthyridin-6-one analogs were identified as potent pan-Aurora kinase inhibitors. These compounds demonstrated effective target modulation and antiproliferative effects in the MIAPaCa-2 pancreatic cancer cell line. nih.gov

EGFR Inhibition : The epidermal growth factor receptor (EGFR) is another key tyrosine kinase involved in cancer. While 4-anilino ekb.egnih.govnaphthyridine-3-carbonitriles were found to be significantly less active as EGFR kinase inhibitors compared to their ekb.egresearchgate.netnaphthyridine counterparts, this indicates that the 1,8-naphthyridine scaffold is being actively investigated for this target class. nih.gov

Ras proteins are small GTPases that act as molecular switches in signaling pathways controlling cell growth and survival. Mutations in Ras genes are common in many cancers. Derivatives of quinolino-1,8-naphthyridine have been evaluated for their Ras-GTP inhibitory activity, with specific compounds showing potent biological effects against the NCI-H460 cancer cell line.

Structure-Activity Relationship (SAR) Studies in Anticancer Agents

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of 1,8-naphthyridine derivatives. Research has shown that the biological activity of these compounds is highly dependent on the nature and position of substituents on the naphthyridine core.

For 1,8-naphthyridine-3-carboxamide derivatives, halogen substitutions have been shown to yield potent activity. nih.gov In another series of 1-propargyl-1,8-naphthyridine-3-carboxamides, specific substitutions led to high cytotoxicity against a range of cancer cell lines. nih.gov

A study on quinoline (B57606) and naphthyridine derivatives highlighted that for the 1,8-naphthyridine ring, an aminopyrrolidine group at the C-7 position, a 2'-thiazolyl group at the N-1 position, and a carboxy group at the C-3 position are important for cytotoxicity. Furthermore, 3D-QSAR studies on a different series of naphthyridine derivatives indicated that the C-1 NH and C-4 carbonyl groups of the naphthyridine ring, along with a C-2 naphthyl ring, were critical for cytotoxic activity in human cervical (HeLa), leukemia (HL-60), and prostate (PC-3) cancer cell lines.

Evaluation against Human Cancer Cell Lines

The anticancer potential of this compound derivatives has been validated through in vitro cytotoxicity screening against a variety of human cancer cell lines. These studies provide crucial data on the potency and selectivity of these compounds.

For example, a series of new 2-phenyl-7-methyl-1,8-naphthyridine derivatives were tested against the human breast cancer cell line (MCF7). researchgate.net Several derivatives displayed IC50 values more potent than the reference drug staurosporine. Specifically, derivatives 10c , 8d , 4d , 10f , and 8b showed remarkable activity with IC50 values of 1.47, 1.62, 1.68, 2.30, and 3.19 µM, respectively. researchgate.net

In another study, 1,8-naphthyridine-3-carboxamide derivatives were evaluated against eight different cancer cell lines. nih.gov Compound 12 was highly cytotoxic to the HBL-100 (breast) cell line (IC50 = 1.37 µM), while compound 17 was potent against KB (oral) cells (IC50 = 3.7 µM), and compound 22 was effective against the SW-620 (colon) cell line (IC50 = 3.0 µM). nih.gov

Further studies on halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives identified compound 47 as a highly potent agent, with IC50 values of 0.41 µM and 0.77 µM against MIAPaCa (pancreatic) and K-562 (leukemia) cancer cell lines, respectively. nih.gov

The table below summarizes the cytotoxic activities of selected 1,8-naphthyridine derivatives against various human cancer cell lines.

Cytotoxicity of 1,8-Naphthyridine Derivatives Against Human Cancer Cell Lines

| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| 10c | MCF7 | Breast | 1.47 | researchgate.net |

| 8d | MCF7 | Breast | 1.62 | researchgate.net |

| 4d | MCF7 | Breast | 1.68 | researchgate.net |

| 10f | MCF7 | Breast | 2.30 | researchgate.net |

| 8b | MCF7 | Breast | 3.19 | researchgate.net |

| 12 | HBL-100 | Breast | 1.37 | nih.gov |

| 17 | KB | Oral | 3.7 | nih.gov |

| 22 | SW-620 | Colon | 3.0 | nih.gov |

| 47 | MIAPaCa | Pancreatic | 0.41 | nih.gov |

| 47 | K-562 | Leukemia | 0.77 | nih.gov |

| 5p | HepG-2 | Liver | Potent Activity | researchgate.net |

| 5g | HepG-2 | Liver | Potent Activity | researchgate.net |

Antiviral Activities

The 1,8-naphthyridine core is a recognized pharmacophore in the development of antiviral agents. nih.govresearchgate.net While direct studies on the antiviral properties of this compound derivatives are not extensively documented in the reviewed literature, the known antiviral activity of related heterocyclic compounds suggests potential avenues for exploration. For instance, thiosemicarbazones, which can be readily synthesized from aldehydes, are a class of compounds known for their antiviral effects. nih.gov

Anti-HIV Activity

The fight against the Human Immunodeficiency Virus (HIV) has benefited from the discovery of novel heterocyclic compounds. The 1,8-naphthyridine framework has been identified as a promising scaffold for the development of anti-HIV agents. nih.gov Schiff bases, which are derivatives formed by the condensation of an aldehyde with a primary amine, have been investigated as potential anti-HIV agents. However, specific studies detailing the anti-HIV activity of Schiff bases derived directly from this compound are limited in the currently available literature. The general anti-HIV potential of the 1,8-naphthyridine class of compounds suggests that derivatives of the 2-carbaldehyde are worthy of further investigation in this area.

Anti-inflammatory and Analgesic Properties

Derivatives of 1,8-naphthyridine have demonstrated significant potential as anti-inflammatory and analgesic agents. nih.govresearchgate.net Research into this area has led to the development of potent compounds, some of which are structurally related to derivatives that could be synthesized from this compound.

A notable class of compounds, 5-amino nih.govnih.govnih.govtriazolo[4,3-a] nih.govnih.govnaphthyridine-6-carboxamides, has been shown to possess strong anti-inflammatory and analgesic properties. nih.govnih.gov Although not direct derivatives of the carbaldehyde, their synthesis originates from a 1,8-naphthyridine core, indicating the importance of this scaffold for anti-inflammatory drug design. One of the most effective compounds from this series demonstrated an 80% inhibition of carrageenan-induced paw edema in rats. nih.gov

Table 1: Anti-inflammatory Activity of selected 1,8-Naphthyridine Derivatives

| Compound | Structure | Anti-inflammatory Activity (% inhibition of edema) | Reference |

|---|---|---|---|

| 5-amino-9-isopropyl-N,N-diethyl nih.govnih.govnih.govtriazolo[4,3-a] nih.govnih.govnaphthyridine-6-carboxamide | Not available in search results | 80% | nih.gov |

| 5-amino-N,N-diethyl-9-methyl nih.govnih.govnih.govtriazolo[4,3-a] nih.govnih.govnaphthyridine-6-carboxamide | Not available in search results | Potent analgesic activity | nih.gov |

The analgesic activity of these compounds was also significant, with some derivatives showing comparable or superior efficacy to standard drugs in animal models. nih.gov The development of these potent anti-inflammatory and analgesic agents highlights the therapeutic potential of the 1,8-naphthyridine scaffold.

Neurological Applications

The versatility of the 1,8-naphthyridine structure has led to its investigation in the context of various neurological disorders. nih.govresearchgate.net Derivatives have shown promise in preclinical studies for conditions such as Alzheimer's disease and multiple sclerosis.

Potential in Alzheimer's Disease, Multiple Sclerosis, and Depression

Alzheimer's Disease: A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Several 1,8-naphthyridine derivatives have been synthesized and evaluated as cholinesterase inhibitors. nih.govnih.govresearchgate.netuaeu.ac.ae For example, ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b] nih.govnih.govnaphthyridine-3-carboxylate has shown inhibitory activity against both AChE and BuChE and has demonstrated neuroprotective effects in cellular models of Alzheimer's disease. nih.govresearchgate.netuaeu.ac.ae While the direct synthesis of these specific compounds from this compound is not explicitly detailed, the underlying 1,8-naphthyridine core is crucial for their activity.

Table 2: Cholinesterase Inhibitory Activity of a 1,8-Naphthyridine Derivative

| Compound | Target Enzyme | IC₅₀ | Reference |

|---|---|---|---|

| Ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b] nih.govnih.govnaphthyridine-3-carboxylate | Acetylcholinesterase (AChE) | Data not specified | nih.govresearchgate.netuaeu.ac.ae |

| Butyrylcholinesterase (BChE) | Data not specified | nih.govresearchgate.netuaeu.ac.ae |

Multiple Sclerosis: The immunomodulatory properties of certain 1,8-naphthyridine derivatives make them interesting candidates for the treatment of multiple sclerosis (MS). A 1,8-naphthyridin-2-one derivative has been shown to act as a selective CB2 agonist and to modulate immune cell function in samples from MS patients. nih.gov This compound was found to reduce the levels of cyclooxygenase-2 (Cox-2) in lymphocytes from these patients, suggesting a potential anti-inflammatory mechanism relevant to MS pathology. nih.gov

Depression: While general reviews mention the potential of 1,8-naphthyridine derivatives in depression, specific preclinical or clinical studies on derivatives of this compound for this indication were not identified in the reviewed literature. nih.govresearchgate.net

Other Biological Activities

The diverse biological profile of 1,8-naphthyridine derivatives extends beyond the aforementioned areas, with significant findings in the field of osteoporosis treatment.

Anti-osteoporotic Activity (αvβ3 antagonists)

The integrin receptor αvβ3 plays a crucial role in bone resorption by osteoclasts, making it a key target for the development of anti-osteoporotic drugs. nih.govacs.orgresearchgate.netnih.gov A series of potent and selective non-peptide αvβ3 antagonists have been developed based on a 5,6,7,8-tetrahydro- nih.govnih.govnaphthyridine scaffold. nih.govacs.orgresearchgate.netnih.gov The synthesis of the key intermediate, 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine, has been described, providing a pathway to these complex molecules. nih.govacs.org

One of the most potent compounds identified is 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro- nih.govnih.gov-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid, which has an excellent in vitro profile with an IC₅₀ value of 0.08 nM against the αvβ3 receptor. researchgate.net This compound demonstrated efficacy in in vivo models of bone turnover and was selected for clinical development. researchgate.net

Table 3: Anti-osteoporotic Activity of a Tetrahydro- nih.govnih.govnaphthyridine Derivative

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro- nih.govnih.gov-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid | αvβ3 integrin | 0.08 | researchgate.net |

The successful development of these potent αvβ3 antagonists underscores the value of the 1,8-naphthyridine scaffold in designing drugs for complex diseases like osteoporosis.

Anti-allergic Activity (Inhibitors of SRS-A Release)

A novel class of anti-allergic agents based on the substituted 1,8-naphthyridin-2(1H)-one structure has been identified as potent, orally active inhibitors of bronchospasm in animal models. nih.gov The mechanism underlying their anti-allergic effect is believed to involve the inhibition of the release of sulfidopeptide leukotrienes, also known as the Slow-Reacting Substance of Anaphylaxis (SRS-A). nih.govacs.org

Structure-activity relationship (SAR) studies were conducted starting with the lead compound, 1-phenyl-3-n-butyl-4-hydroxynaphthyridin-2(1H)-one. nih.gov These investigations led to the identification of several derivatives with significant interest for their anti-allergic potential. Among them, 1-Phenyl-3-(2-propenyl)-4-acetoxy-1,8-naphthyridin-2(1H)-one, also known as Sch 33303, was selected for further preclinical development as an anti-allergy agent. nih.gov Other noteworthy compounds from these studies include 1-(3'-chlorophenyl)-3-(2-propenyl)-4-acetoxy-1,8-naphthyridin-2(1H)-one and 1-(3'-methoxyphenyl)-3-(2-propenyl)-4-acetoxy-1,8-naphthyridin-2(1H)-one. nih.gov

| Compound ID | Name | Activity Note |

| 11 | 1-phenyl-3-n-butyl-4-hydroxynaphthyridin-2(1H)-one | Lead compound for SAR studies. nih.gov |

| Sch 33303 (12) | 1-Phenyl-3-(2-propenyl)-4-acetoxy-1,8-naphthyridin-2(1H)-one | Selected for preclinical development. nih.gov |

| 87 | 1-(3'-chlorophenyl)-3-(2-propenyl)-4-acetoxy-1,8-naphthyridin-2(1H)-one | Identified as a compound of interest. nih.gov |

| 89 | 1-(3'-methoxyphenyl)-3-(2-propenyl)-4-acetoxy-1,8-naphthyridin-2(1H)-one | Identified as a compound of interest. nih.gov |

Antimalarial and Antiprotozoal Activities

Derivatives of 1,8-naphthyridine have been explored for their efficacy against various parasites. Early research identified 5-amino derivatives of 1,8-naphthyridine that exhibited minimal antimalarial activity in vivo against Plasmodium vinckei vinckei. nih.gov

More recent developments have yielded more potent compounds. A series of 6-cyano-2-oxo-tetrahydro-1,8-naphthyridine derivatives were developed as selective inhibitors of malaria protein farnesyltransferase (PFT), with activities in the low nanomolar range. nih.gov These compounds proved to be more potent against the malaria PFT than the mammalian enzyme and also demonstrated greater metabolic stability compared to tetrahydroquinoline analogues. nih.gov

In the realm of antiprotozoal activity, 3-cyano-2-ethoxy-4-phenyl-7-substituted-1,8-naphthyridines were tested against the ciliate Philasterides dicentrarchi. nih.gov The research highlighted that the presence of a piperazine (B1678402) ring was crucial for strong antiprotozoal effects. The most active compounds in this series demonstrated activity comparable to the antibiotic norfloxacin. nih.gov

| Derivative Class | Target Organism/Enzyme | Key Findings |

| 5-amino-1,8-naphthyridines | Plasmodium vinckei vinckei | Showed minimal in vivo antimalarial activity. nih.gov |

| 6-Cyano-2-oxo-tetrahydro-1,8-naphthyridines | Malaria Protein Farnesyltransferase (PFT) | Selectively inhibited malaria PFT in the low nanomolar range. nih.gov |

| 3-Cyano-2-ethoxy-4-phenyl-7-substituted-1,8-naphthyridines | Philasterides dicentrarchi | The piperazine ring was essential for strong activity; comparable to norfloxacin. nih.gov |

Gastric Antisecretory and Bronchodilator Properties

Certain 1,8-naphthyridine derivatives have demonstrated significant gastric antisecretory effects. nih.govnih.gov Specifically, a series of 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives were shown to have potent activity in the pyloric-ligated (Shay) rat model. nih.gov

Two of the most potent compounds, 4-amino-1-ethyl-1,2-dihydro-2-oxonaphthyridine-3-carboxylic acid ethyl ester and 1-ethyl-1,2-dihydro-7-methyl-4-(4-methyl-1-piperazinyl)-2-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester, were found to decrease total acid output in a dose-dependent manner in rats. nih.gov Both of these derivatives were more potent than cimetidine (B194882) in this model and also showed inhibitory effects on food-stimulated acid secretion in conscious dogs with Pavlov pouches. nih.gov The precise mechanism of action for this class of compounds has not been fully elucidated. nih.gov In addition to gastric antisecretory effects, the 1,8-naphthyridine scaffold has been associated with bronchodilator properties in broader reviews of its biological activities. nih.gov

| Compound ID | Name | Activity |

| 35 | 4-amino-1-ethyl-1,2-dihydro-2-oxonaphthyridine-3-carboxylic acid ethyl ester | Potent gastric antisecretory agent; more potent than cimetidine in the Shay rat model. nih.gov |

| 77 | 1-ethyl-1,2-dihydro-7-methyl-4-(4-methyl-1-piperazinyl)-2-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester | Potent gastric antisecretory agent; more potent than cimetidine in the Shay rat model. nih.gov |

Anticonvulsant Activity

A series of 2-substituted-4-methyl-7-amino/4,7-dimethyl-1,8-naphthyridines have been synthesized and evaluated for their anticonvulsant properties. nih.gov With one exception, the tested compounds displayed significant anticonvulsant activity. nih.gov